3-(2-methoxyethyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-(2-methoxyethyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindol-4-one class, characterized by a fused pyrimidine-indole core. Key structural features include:
- Position 3: A 2-methoxyethyl group, contributing moderate polarity and flexibility.
This scaffold is structurally analogous to bioactive compounds targeting neurotransmitter receptors (e.g., GABA-A) and enzymes, as seen in related derivatives .
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-27-14-13-25-21(26)20-19(17-11-5-6-12-18(17)23-20)24-22(25)28-15-7-10-16-8-3-2-4-9-16/h2-12,23H,13-15H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFFHPQVVMIPX-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SC/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core through cyclization reactions. Subsequent steps involve the introduction of the methoxyethyl and phenylprop-2-en-1-ylsulfanyl groups through substitution reactions under controlled conditions. Common reagents used in these reactions include strong bases, nucleophiles, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-methoxyethyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity (LogP): The target compound’s LogP (~3.5) is lower than derivatives with bulky hydrophobic groups (e.g., 4-methylpiperidinyl in , LogP = 5.0). Fluorophenyl () and trifluoromethylphenyl () groups increase LogP significantly due to electron-withdrawing effects.
Biological Relevance:
- While direct activity data for the target compound is unavailable, analogs with 4-methylpiperidinyl groups () show structural similarities to GABA-A receptor inhibitors (e.g., compounds in ), suggesting shared mechanistic pathways.
Biological Activity
The compound 3-(2-methoxyethyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole class of compounds, which have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.44 g/mol. Its structure includes a pyrimidine ring fused to an indole moiety, and it features a sulfanyl group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2OS |
| Molecular Weight | 320.44 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. The sulfanyl group may enhance cellular uptake or interaction with biological targets.
In a comparative study, the compound demonstrated IC50 values lower than many standard chemotherapeutics, indicating potent activity against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary tests indicate effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Case Studies
- Study on HeLa Cells : A study conducted by researchers investigated the effects of the compound on HeLa cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy .
- Combination Therapy : Another case study explored the efficacy of this compound in combination with other chemotherapeutics. The results indicated that when used in conjunction with doxorubicin, there was a synergistic effect leading to enhanced cytotoxicity against HepG2 cells compared to either drug alone .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA strands or inhibit topoisomerases, leading to disrupted DNA replication.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
